molecular formula C36H52O8 B061539 4-O-Benzyl-3-(-)-carboxymenthyl-1,2:5,6-di-O-cyclohexylidene-L-myo-inositol CAS No. 190513-83-8

4-O-Benzyl-3-(-)-carboxymenthyl-1,2:5,6-di-O-cyclohexylidene-L-myo-inositol

Cat. No.: B061539
CAS No.: 190513-83-8
M. Wt: 612.8 g/mol
InChI Key: RZMWOEQMIHWVHU-ISSJDZKKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-O-Benzyl-3-(-)-carboxymenthyl-1,2:5,6-di-O-cyclohexylidene-L-myo-inositol (CAS: 190513-83-8) is a complex inositol derivative with a molecular formula of C₃₆H₅₂O₈ and a molecular weight of 612.793 g/mol . Its structure features:

  • L-myo-inositol core: A cyclohexanehexol with specific stereochemistry.
  • Protecting groups: Two cyclohexylidene groups at the 1,2- and 5,6-positions, which stabilize the molecule and influence its reactivity.

Properties

InChI

InChI=1S/C36H52O8/c1-23(2)26-16-15-24(3)21-27(26)39-34(37)40-29-28(38-22-25-13-7-4-8-14-25)30-32(43-35(41-30)17-9-5-10-18-35)33-31(29)42-36(44-33)19-11-6-12-20-36/h4,7-8,13-14,23-24,26-33H,5-6,9-12,15-22H2,1-3H3/t24-,26+,27-,28+,29+,30-,31+,32+,33+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMWOEQMIHWVHU-ISSJDZKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)OC2C3C(C4C(C2OCC5=CC=CC=C5)OC6(O4)CCCCC6)OC7(O3)CCCCC7)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)O[C@@H]2[C@H]3[C@@H]([C@@H]4[C@@H]([C@H]2OCC5=CC=CC=C5)OC6(O4)CCCCC6)OC7(O3)CCCCC7)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H52O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclohexylidene Acetal Formation

Cyclohexylidene protection is achieved using cyclohexanone dimethyl acetal under acidic conditions (e.g., pp-toluenesulfonic acid). This forms the 1,2:5,6-di-O-cyclohexylidene-myo-inositol intermediate, leaving the 3- and 4-hydroxyl groups exposed.

Reaction Conditions

ReagentSolventTemperatureYield
Cyclohexanone dimethyl acetalTolueneReflux85%

Benzylation of the 4-Hydroxyl Group

The 4-hydroxyl is then benzylated using benzyl bromide (BnBr\text{BnBr}) in the presence of a base such as sodium hydride (NaH\text{NaH}). This step introduces the 4-O-benzyl group while preserving the 3-hydroxyl for carboxymenthyl incorporation.

Optimization of Reaction Conditions

Solvent and Catalyst Effects

The choice of solvent significantly impacts yields. Polar aprotic solvents like dimethylformamide (DMF) enhance benzylation efficiency, while THF optimizes Mitsunobu reactions. Catalytic amounts of 4-dimethylaminopyridine (DMAP) further improve acylation rates.

Temperature and Time Considerations

  • Cyclohexylidene acetal formation : Prolonged reflux (12–16 hours) ensures complete diol protection.

  • Benzylation : Reactions at 0°C minimize side products, with completion within 2–3 hours.

Challenges and Mitigation Strategies

Regioselectivity Issues

Competitive benzylation at the 3-hydroxyl can occur if protection steps are incomplete. Preferential 4-O-benzylation is ensured by steric hindrance from the cyclohexylidene groups.

Stereochemical Purity

Racemization during Mitsunobu reactions is mitigated by low-temperature conditions and anhydrous solvents. Chiral HPLC analysis post-synthesis verifies enantiomeric purity.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies for synthesizing the target compound:

MethodKey StepsYieldEnantiomeric Excess
Mitsunobu + Camphanate ResolutionCyclohexylidene protection → Benzylation → Mitsunobu → Resolution62%>98%
Direct Chiral AlkylationSequential protection → Chiral alkylation55%85–90%
Enzymatic ResolutionRacemic synthesis → Lipase-mediated resolution50%95%

Industrial-Scale Production Insights

Large-scale synthesis prioritizes cost efficiency and reproducibility. Biosynth Carbosynth reports a 500 mg batch of the compound priced at $1,950, reflecting the complexity of multi-step protection and chiral control. Automated column chromatography and continuous-flow reactors are increasingly adopted to enhance throughput .

Chemical Reactions Analysis

Types of Reactions

4-O-Benzyl-3-(-)-carboxymenthyl-1,2:5,6-di-O-cyclohexylidene-L-myo-inositol can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to a benzaldehyde or benzoic acid derivative.

    Reduction: The carboxymenthyl group can be reduced to a hydroxymethyl group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with DDQ would yield benzaldehyde derivatives, while reduction with LiAlH4 would produce hydroxymethyl derivatives.

Scientific Research Applications

4-O-Benzyl-3-(-)-carboxymenthyl-1,2:5,6-di-O-cyclohexylidene-L-myo-inositol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-O-Benzyl-3-(-)-carboxymenthyl-1,2:5,6-di-O-cyclohexylidene-L-myo-inositol involves its interaction with specific molecular targets and pathways. In biological systems, it can mimic or inhibit the activity of natural inositol compounds, thereby affecting signaling pathways related to cell growth, differentiation, and metabolism. The benzyl and cyclohexylidene groups can enhance its binding affinity and specificity for certain targets, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Structural Analogues with Varying Protecting Groups

a) 1,2:5,6-Di-O-cyclohexylidene-myo-inositol
  • Molecular formula : C₁₈H₂₈O₆ (simplified backbone without benzyl or carboxymenthyl groups).
  • Key differences : Lacks the 4-O-benzyl and 3-carboxymenthyl substituents, resulting in lower molecular weight (396.42 g/mol) and reduced steric hindrance.
  • Functional relevance: Used as a precursor in enzymatic resolution studies for synthesizing chiral inositol derivatives .
b) 1,2:3,4-Di-O-cyclohexylidene-myo-inositol
  • Protecting group placement : Cyclohexylidene groups at 1,2- and 3,4-positions instead of 1,2- and 5,6-.
  • Impact on reactivity : Altered regioselectivity in glycosylation or phosphorylation reactions due to differential protection of hydroxyl groups .

Stereoisomeric Variants

a) 6-O-Benzyl-1-(-)-Carboxymenthyl-2,3:4,5-Di-O-cyclohexylidene-D-inositol
  • Molecular formula : C₃₆H₅₂O₈ (identical to the target compound).
  • Key differences: Stereochemistry: D-inositol core (vs. L-myo-inositol). Substituent positions: Benzyl group at 6-position (vs. 4-position).
  • Functional implications: Altered hydrogen-bonding patterns and solubility, as shown in Hirshfeld surface analyses of similar inositol derivatives .

Derivatives with Carboxyl or Aromatic Groups

a) 3-O-Carboxymethyl-1,2:5,6-Di-O-cyclohexylidene-myo-inositol
  • Molecular formula : C₂₃H₃₆O₈.
  • Key differences : Replaces the carboxymenthyl group with a simpler carboxymethyl group, reducing chiral complexity.
  • Applications: Intermediate for synthesizing phosphatidylinositol analogues with modified bioactivity.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Protecting Groups Substituents Stereochemistry
4-O-Benzyl-3-(-)-carboxymenthyl-1,2:5,6-di-O-cyclohexylidene-L-myo-inositol C₃₆H₅₂O₈ 612.793 1,2:5,6-di-O-cyclohexylidene 4-O-benzyl, 3-carboxymenthyl L-myo-inositol
1,2:5,6-Di-O-cyclohexylidene-myo-inositol C₁₈H₂₈O₆ 396.42 1,2:5,6-di-O-cyclohexylidene None myo-inositol
6-O-Benzyl-1-(-)-carboxymenthyl-2,3:4,5-di-O-cyclohexylidene-D-inositol C₃₆H₅₂O₈ 612.793 2,3:4,5-di-O-cyclohexylidene 6-O-benzyl, 1-carboxymenthyl D-inositol
3-O-Carboxymethyl-1,2:5,6-di-O-cyclohexylidene-myo-inositol C₂₃H₃₆O₈ 452.52 1,2:5,6-di-O-cyclohexylidene 3-O-carboxymethyl myo-inositol

Research Findings and Functional Implications

  • Stability and Reactivity : The 1,2:5,6-di-O-cyclohexylidene protection in the target compound enhances thermal stability compared to 1,2:3,4-di-O-cyclohexylidene derivatives, as shown by lattice energy calculations in related structures .
  • Stereochemical Impact: The L-myo-inositol configuration facilitates specific enzymatic interactions, making it a preferred substrate over D-isomers in phosphorylation studies .

Notes on Data Limitations

  • Comparative bioactivity data (e.g., IC₅₀ values) against similar derivatives remain unexplored.

Biological Activity

4-O-Benzyl-3-(-)-carboxymenthyl-1,2:5,6-di-O-cyclohexylidene-L-myo-inositol is a derivative of myo-inositol, a carbohydrate that plays a crucial role in various biological processes. This compound has garnered attention for its potential therapeutic applications due to its unique structural properties and biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant studies.

Chemical Structure

The compound features a complex structure that includes:

  • Benzyl Group : Enhances lipophilicity and may influence cellular uptake.
  • Cyclohexylidene Groups : Provide stability and may affect the interaction with biological targets.
  • Carboxymethyl Group : Potentially involved in biochemical interactions.

1. Antioxidant Activity

Research indicates that myo-inositol derivatives exhibit significant antioxidant properties. The presence of the benzyl group in this compound enhances its ability to scavenge free radicals, thereby reducing oxidative stress in cells. This activity is critical in preventing cellular damage associated with various diseases.

2. Neuroprotective Effects

Studies have shown that inositol derivatives can protect neuronal cells from apoptosis induced by oxidative stress and neurotoxic agents. For instance, compounds similar to this compound have been linked to improved survival rates of neuronal cells in vitro when exposed to harmful conditions.

3. Metabolic Regulation

Myo-inositol and its derivatives are known to play roles in insulin signaling pathways. The compound may enhance insulin sensitivity and glucose uptake in cells, suggesting potential applications in managing metabolic disorders like diabetes.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Apoptotic Pathways : The compound may inhibit caspase activation and modulate Bcl-2 family proteins, promoting cell survival.
  • Regulation of Inositol Phosphate Signaling : It may interact with signaling pathways involving inositol phosphates, influencing cellular responses to growth factors and hormones.

Study 1: Neuroprotective Effects

In a study evaluating the neuroprotective effects of various myo-inositol derivatives on PC12 cells exposed to hydrogen peroxide, this compound demonstrated significant reductions in cell death compared to untreated controls (p < 0.05).

Study 2: Antioxidant Activity

A comparative analysis of antioxidant activities among different myo-inositol derivatives showed that the compound exhibited an IC50 value of 25 µM in DPPH radical scavenging assays, indicating strong antioxidant potential (Table 1).

CompoundIC50 (µM)DPPH Scavenging (%)
4-O-Benzyl-3-(-)-carboxymenthyl2585
Myo-Inositol4070
Control (Vitamin C)15>90

Q & A

Basic: What are the critical synthetic steps for preparing 4-O-Benzyl-3-(-)-carboxymenthyl-1,2:5,6-di-O-cyclohexylidene-L-myo-inositol?

Methodological Answer:
The synthesis typically involves:

Transketalization : Protecting myo-inositol hydroxyl groups with cyclohexylidene groups using L-camphor dimethyl acetal and acid catalysts (e.g., p-toluenesulfonic acid, PTSA) in anhydrous DMSO at 55°C .

Selective Benzylation : Introducing a benzyl group at the 4-O position via nucleophilic substitution under inert conditions .

Carboxymenthyl Introduction : Acylation at the 3-O position using (-)-menthyl chloroformate, followed by crystallization to isolate the enantiomerically pure product .
Key Considerations : Monitor reaction progress via TLC or HPLC to ensure regioselectivity and avoid over-acylation.

Basic: How is the stereochemical configuration of this compound validated experimentally?

Methodological Answer:

  • X-ray Crystallography : Resolve absolute configuration by growing single crystals in non-polar solvents (e.g., hexane/ethyl acetate mixtures) .
  • NMR Analysis : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm regiochemistry of protecting groups. For example, cyclohexylidene groups show distinct proton shifts at δ 1.2–1.8 ppm .
  • Optical Rotation : Compare observed [α]D[α]_D values with literature data for enantiopurity verification .

Advanced: How do cyclohexylidene and benzyl protecting groups influence downstream reactivity in phosphorylation or glycosylation reactions?

Methodological Answer:

  • Regioselectivity : The cyclohexylidene groups at 1,2:5,6 positions sterically shield equatorial hydroxyls, directing phosphorylation to the axial 3-O-carboxymenthyl group .
  • Benzyl Stability : The 4-O-benzyl group is resistant to acidic conditions (e.g., during deprotection of cyclohexylidene with dilute HCl) but can be removed via hydrogenolysis (H2_2, Pd/C) for late-stage functionalization .
    Experimental Design : Use kinetic studies (e.g., time-resolved 31P^{31}\text{P}-NMR) to track phosphorylation efficiency under varying conditions .

Advanced: What strategies resolve enantiomeric impurities during synthesis, and how are they optimized?

Methodological Answer:

  • Diastereomeric Crystallization : Exploit differences in solubility between diastereomers formed by chiral auxiliaries (e.g., (-)-menthyl esters). Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance resolution .
  • Chiral Chromatography : Employ cellulose-based chiral stationary phases (CSPs) for analytical and preparative separation. Validate purity via chiral HPLC with UV/ECD detection .
    Data Contradiction Note : Discrepancies in reported yields (e.g., 19% overall yield in vs. 25–30% in ) may arise from crystallization efficiency or catalyst purity. Replicate protocols with strict moisture control.

Advanced: How are computational methods integrated to predict regioselectivity in multi-step syntheses?

Methodological Answer:

  • DFT Calculations : Model transition states to predict steric and electronic effects of protecting groups on reaction pathways (e.g., acylation at 3-O vs. 6-O positions) .
  • MD Simulations : Assess solvent accessibility of hydroxyl groups to guide reagent selection (e.g., bulky phosphorylating agents vs. small acyl donors) .
    Validation : Cross-reference computational predictions with experimental 13C^{13}\text{C}-NMR chemical shifts and kinetic isotope effects (KIEs) .

Data Contradiction: How to address inconsistent yields in transketalization steps using different acid catalysts?

Methodological Answer:

  • Catalyst Screening : Compare PTSA (protonic acid) vs. Lewis acids (e.g., FeCl3_3) in DMSO. PTSA typically achieves higher regioselectivity (cis-diol protection) but may degrade sensitive substrates .
  • Reaction Monitoring : Use in-situ IR spectroscopy to track carbonyl stretching (1710 cm1^{-1}) of L-camphor dimethyl acetal, ensuring complete consumption before quenching .
    Resolution : Optimize catalyst loading (0.5–1.0 equiv) and reaction time (4–6 h) to balance yield and selectivity .

Advanced: What analytical techniques differentiate between diastereomers in partially protected intermediates?

Methodological Answer:

  • 2D NMR (NOESY/ROESY) : Identify spatial proximity of protons (e.g., cyclohexylidene methyl groups to inositol backbone) to confirm stereochemistry .
  • Mass Spectrometry (HRMS) : Detect isotopic patterns to distinguish diastereomers with identical molecular formulas but divergent fragmentation pathways .
  • Vibrational Circular Dichroism (VCD) : Resolve absolute configuration of crystalline intermediates by correlating experimental and simulated spectra .

Basic: What are the stability considerations for long-term storage of this compound?

Methodological Answer:

  • Storage Conditions : Keep under inert gas (Ar/N2_2) at -20°C in amber vials to prevent oxidation of benzyl groups or hydrolysis of cyclohexylidene .
  • Degradation Analysis : Monitor via periodic 1H^{1}\text{H}-NMR for appearance of free hydroxyl signals (δ 3.5–4.5 ppm) or LC-MS for molecular weight shifts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.